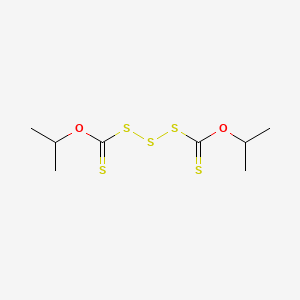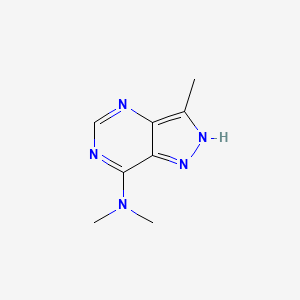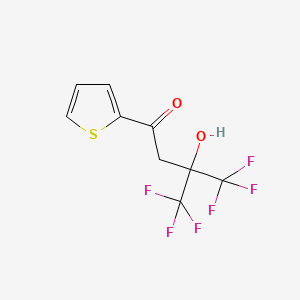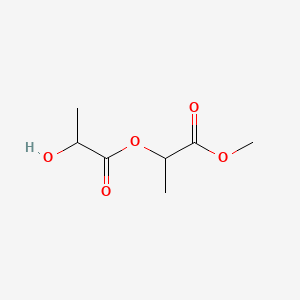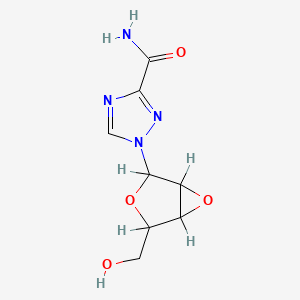
2',3'-Epoxy Ribavirin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Epoxy Ribavirin is a derivative of Ribavirin, a synthetic guanosine analogue with broad-spectrum antiviral activity. Ribavirin has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever. The epoxy modification at the 2’ and 3’ positions of the ribose ring in Ribavirin enhances its chemical properties, potentially leading to improved antiviral efficacy and reduced cytotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxy Ribavirin typically involves the following steps:
Starting Material: Ribavirin is used as the starting material.
Epoxidation: The hydroxyl groups at the 2’ and 3’ positions of the ribose ring are oxidized to form an epoxide.
Purification: The product is purified using chromatographic techniques to obtain pure 2’,3’-Epoxy Ribavirin.
Industrial Production Methods: Industrial production of 2’,3’-Epoxy Ribavirin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Epoxy Ribavirin undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic conditions.
Major Products:
Diols: Formed by the reduction of the epoxide ring.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
2’,3’-Epoxy Ribavirin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogues with potential antiviral activity.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Industry: Used in the development of antiviral drugs and as a research tool in pharmaceutical studies.
Mécanisme D'action
The mechanism of action of 2’,3’-Epoxy Ribavirin involves several pathways:
Inhibition of Viral RNA Synthesis: The compound interferes with the synthesis of viral RNA by inhibiting RNA-dependent RNA polymerase.
Lethal Mutagenesis: It induces mutations in the viral genome, leading to error catastrophe and loss of viral infectivity.
Immune Modulation: Enhances the host immune response by modulating cytokine production and promoting antiviral immunity.
Comparaison Avec Des Composés Similaires
Ribavirin: The parent compound with broad-spectrum antiviral activity.
Viramidine: A prodrug of Ribavirin with improved pharmacokinetic properties.
Favipiravir: An antiviral compound with a similar mechanism of action but different chemical structure.
Uniqueness of 2’,3’-Epoxy Ribavirin:
Enhanced Chemical Stability: The epoxide modification enhances the chemical stability of the compound.
Potential for Reduced Cytotoxicity: The modification may reduce the cytotoxic effects associated with Ribavirin.
Improved Antiviral Efficacy: The compound has shown potential for improved antiviral efficacy compared to Ribavirin.
Propriétés
Numéro CAS |
131922-29-7 |
|---|---|
Formule moléculaire |
C8H10N4O4 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14) |
Clé InChI |
LNMRCEJNQCIOJF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


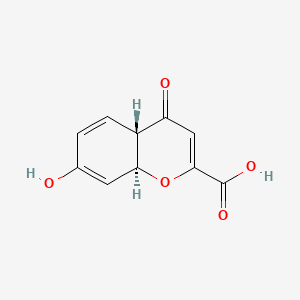
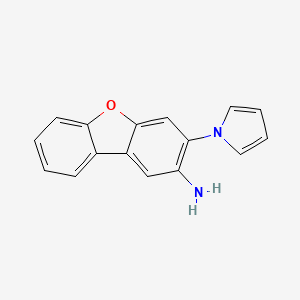
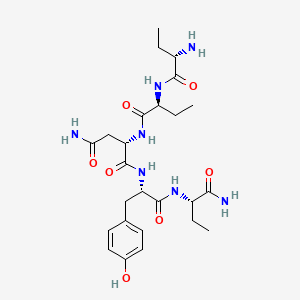
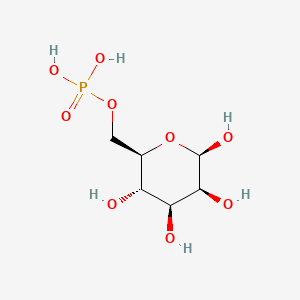
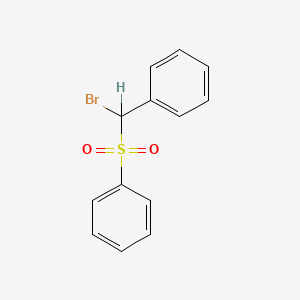
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
